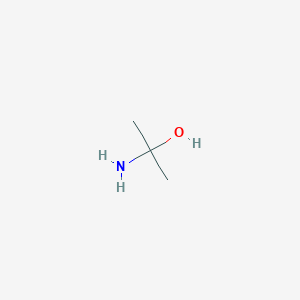

2-Aminopropan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

14008-30-1 |

|---|---|

Molecular Formula |

C3H9NO |

Molecular Weight |

75.11 g/mol |

IUPAC Name |

2-aminopropan-2-ol |

InChI |

InChI=1S/C3H9NO/c1-3(2,4)5/h5H,4H2,1-2H3 |

InChI Key |

QZXIXSZVEYUCGM-UHFFFAOYSA-N |

SMILES |

CC(C)(N)O |

Canonical SMILES |

CC(C)(N)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2-Aminopropan-2-ol from Propylene Oxide and Ammonia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-aminopropan-2-ol and its isomers from the reaction of propylene (B89431) oxide and ammonia (B1221849). This reaction is a fundamental process in industrial organic chemistry, yielding valuable intermediates for pharmaceuticals and other specialty chemicals. This document outlines the primary synthesis routes, reaction mechanisms, and detailed experimental protocols, supported by quantitative data and process visualizations.

Introduction

The reaction of propylene oxide with ammonia is a key method for the production of aminopropanols. The primary products of this reaction are 1-amino-2-propanol and 2-amino-1-propanol, which are formed through the nucleophilic ring-opening of the epoxide. The regioselectivity of the reaction, which determines the ratio of the two isomers, is influenced by the reaction conditions and the presence of catalysts. Generally, the reaction follows an SN2 mechanism, where the ammonia nucleophile preferentially attacks the less sterically hindered carbon of the propylene oxide ring, leading to 1-amino-2-propanol as the major product.[1][2]

Synthesis Methodologies

Two primary approaches for the synthesis of aminopropanols from propylene oxide and ammonia have been reported: a direct single-step synthesis and a two-step process involving an intermediate.

Direct Catalytic Synthesis

A direct method involves the reaction of propylene oxide and liquid ammonia in the presence of a catalyst in a fixed-bed reactor. This approach is advantageous due to its process simplicity and high atom economy.

Experimental Protocol:

-

Reactor Setup: A fixed-bed reactor is charged with a rare earth modified catalyst.

-

Reactant Feed: Propylene oxide and liquid ammonia are continuously fed into the reactor. The mass ratio of propylene oxide to liquid ammonia is maintained between 1:5 and 1:20.

-

Reaction Conditions: The reaction is carried out at a temperature of 100-200°C with a reaction time of 10-60 seconds.[3]

-

Product Collection and Purification: The product stream, containing primarily 2-aminopropanol, along with smaller amounts of 1-aminopropanol and polysubstituted products, is collected.[3] The desired product is then separated and purified, typically by distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Propylene Oxide:Ammonia (mass ratio) | 1:5 - 1:20 | [3] |

| Temperature | 100 - 200 °C | [3] |

| Reaction Time | 10 - 60 s | [3] |

| Catalyst | Rare earth modified | [3] |

| Main Product | 2-Aminopropanol | [3] |

Two-Step Synthesis via Aziridine Intermediate

An alternative route involves the formation of an (S)-2-methylaziridine intermediate, which is subsequently hydrolyzed to yield the desired aminopropanol. This method is particularly useful for synthesizing specific stereoisomers, such as (S)-(+)-2-aminopropanol.

Experimental Protocol:

Step 1: Synthesis of (S)-2-Methylaziridine

-

Reactor Charging: A reaction vessel is charged with a catalyst, such as p-toluenesulfonic acid, (S)-propylene oxide, and liquefied ammonia.[4] The weight ratio of liquefied ammonia to (S)-propylene oxide is between 2:1 and 6:1, and the catalyst to (S)-propylene oxide ratio is 0.01:1 to 0.1:1.[4]

-

Reaction Conditions: The mixture is heated to 40-120°C under a pressure of 1-10 MPa for 20-50 hours.[4]

-

Work-up: After the reaction, excess ammonia is removed by washing with salt water to obtain (S)-2-methylaziridine.[4]

Step 2: Hydrolysis of (S)-2-Methylaziridine

-

Hydrolysis Setup: The obtained (S)-2-methylaziridine is mixed with water and a phase-transfer catalyst.[4] The weight ratio of water to (S)-2-methylaziridine is 1:1 to 5:1, and the phase-transfer catalyst to (S)-2-methylaziridine ratio is 0.03:1 to 0.05:1.[4]

-

Reaction Conditions: The hydrolysis reaction is carried out for 24-50 hours.[4]

-

Product Isolation: The final product, (S)-(+)-2-aminopropanol, is separated and purified through extraction, drying, concentration, and high vacuum distillation.[4]

Quantitative Data:

| Parameter | Value | Reference |

| Step 1: Aziridine Formation | ||

| Ammonia:Propylene Oxide (weight ratio) | 2:1 - 6:1 | [4] |

| Catalyst:Propylene Oxide (weight ratio) | 0.01:1 - 0.1:1 | [4] |

| Temperature | 40 - 120 °C | [4] |

| Pressure | 1 - 10 MPa | [4] |

| Reaction Time | 20 - 50 hours | [4] |

| Step 2: Hydrolysis | ||

| Water:Aziridine (weight ratio) | 1:1 - 5:1 | [4] |

| Catalyst:Aziridine (weight ratio) | 0.03:1 - 0.05:1 | [4] |

| Reaction Time | 24 - 50 hours | [4] |

Process Visualizations

Reaction Pathway

The following diagram illustrates the general reaction mechanism for the synthesis of aminopropanols from propylene oxide and ammonia.

References

- 1. echemi.com [echemi.com]

- 2. organic chemistry - Reaction of propylene oxide with ammonia or hydrazoic acid - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. CN110981738A - Synthesis method of 2-aminopropanol - Google Patents [patents.google.com]

- 4. CN1887855A - Prepn of (S)-(+)-2-amino propanol - Google Patents [patents.google.com]

2-Aminopropan-2-ol: A Technical Overview of a Lesser-Known Isomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Aminopropan-2-ol (CAS Number: 14008-30-1). It is important to distinguish this compound from its more common isomer, 1-Amino-2-propanol. While extensive experimental data is available for the latter, this compound is a less-characterized molecule, with much of the available data being theoretical or predicted. This guide collates the available information and highlights the areas where further experimental validation is required.

Chemical and Physical Properties

Quantitative data for this compound is sparse and largely based on computational predictions. The following tables summarize the available information, drawing a clear distinction between predicted and experimental values where available. For comparison, the experimentally determined properties of the related, but distinct, compound 1-Amino-2-propanol are also provided.

Table 1: General and Physical Properties of this compound

| Property | Value (Predicted) | Reference |

| Molecular Formula | C₃H₉NO | [1] |

| Molecular Weight | 75.11 g/mol | [1] |

| Boiling Point | 115.9 ± 23.0 °C | |

| Density | 0.947 ± 0.06 g/cm³ | |

| pKa | Data not available | |

| Solubility | Data not available |

Table 2: Comparative Physical Properties of Propanolamine Isomers

| Property | This compound (Predicted) | 1-Amino-2-propanol (Experimental) |

| CAS Number | 14008-30-1[1] | 78-96-6[2][3] |

| Boiling Point | 115.9 ± 23.0 °C | 160 °C[2][3] |

| Melting Point | Data not available | -2 °C[2][3] |

| Density | 0.947 ± 0.06 g/cm³ | 0.973 g/mL at 25 °C[2][3] |

Spectroscopic Data

Synthesis and Reactivity

Detailed and validated experimental protocols for the synthesis of pure this compound are not well-documented in the scientific literature. General methods for the synthesis of aminopropanols often yield mixtures of isomers, and purification of this compound may present a significant challenge.

The chemical reactivity of this compound is predicted to be characteristic of a primary amine and a tertiary alcohol. The presence of the amino group confers basic properties, while the tertiary alcohol functionality would influence its oxidation and substitution reactions.

Safety and Handling

Specific toxicological and safety data for this compound is not available. For handling, it is prudent to follow the safety precautions for related amino alcohols, such as 1-Amino-2-propanol, which is classified as corrosive and can cause skin burns and eye damage.[4][5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this class of compounds. Work should be conducted in a well-ventilated area.

Logical Relationship of Propanolamine Isomers

The following diagram illustrates the structural relationship between this compound and its more common isomer, 1-Amino-2-propanol.

Caption: Constitutional isomers of aminopropanol.

Conclusion and Future Directions

This technical guide consolidates the currently available information on this compound. It is evident that there is a significant lack of experimental data for this compound. Future research should focus on:

-

Development of a reliable and selective synthesis protocol.

-

Thorough experimental characterization of its physical and chemical properties.

-

Acquisition and analysis of its spectroscopic data (NMR, IR, MS).

-

Evaluation of its toxicological profile and handling requirements.

Such studies are essential for a complete understanding of this molecule and to enable its potential applications in research and development.

References

An In-depth Technical Guide to 2-Aminopropan-2-ol (CAS: 14008-30-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding 2-Aminopropan-2-ol (CAS: 14008-30-1) is notably limited in publicly available scientific literature. Much of the available data pertains to its isomers, particularly 1-aminopropan-2-ol (B43004) (CAS: 78-96-6) and 2-aminopropan-1-ol, or the structurally related compound 2-amino-2-methyl-1-propanol (B13486) (CAS: 124-68-5). This guide compiles the available information specific to this compound and highlights the existing data gaps.

Core Compound Properties

This compound is a chemical compound with the molecular formula C₃H₉NO.[1][2][3] It is an amino alcohol, featuring a primary amine group and a hydroxyl group attached to a propane (B168953) backbone.

Physicochemical Data

Quantitative data for this compound is sparse and presents some inconsistencies across different sources. The following table summarizes the available information.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₉NO | [1][2][3] |

| Molar Mass | 75.11 g/mol | [1][2][4] |

| Density (Predicted) | 0.947 ± 0.06 g/cm³ | [2][5] |

| Boiling Point (Predicted) | 115.9 ± 23.0 °C | [2][5] |

| pKa (Predicted) | 14.16 ± 0.29 | [1] |

| LogP (Predicted) | 0.37380 | [2] |

| Topological Polar Surface Area | 46.2 Ų / 46.25 Ų | [1][2] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Synthesis and Chemical Reactions

General Synthesis Approach for Aminopropanols

A common industrial method for producing aminopropanols involves the reaction of propylene (B89431) oxide with ammonia (B1221849).[6] This reaction, however, typically results in the formation of 1-amino-2-propanol as the major product, with this compound being a minor product.[6] The reaction proceeds via the ring-opening of the epoxide by ammonia.

A Chinese patent (CN110981738A) describes a method for synthesizing "2-aminopropanol" with higher selectivity by reacting propylene oxide and liquid ammonia in a fixed-bed reactor with a rare earth modified catalyst.[6] The process involves introducing the reactants at a mass ratio of 1:5-20 (propylene oxide to liquid ammonia) and reacting at 100-200 °C for 10-60 seconds.[6] While this patent aims for higher selectivity towards "2-aminopropanol," it does not explicitly confirm the selective synthesis of the 2-amino-2-propanol isomer or provide its CAS number.

Experimental Protocol (General, based on CN110981738A for "2-aminopropanol")

-

Materials: Propylene oxide, liquid ammonia, rare earth modified catalyst.

-

Apparatus: Fixed-bed reactor.

-

Procedure:

-

Introduce propylene oxide and liquid ammonia into the fixed-bed reactor at a mass ratio of 1:5 to 1:20.

-

Maintain the reaction temperature between 100 °C and 200 °C.

-

The reaction time is maintained for 10 to 60 seconds under the action of the rare earth modified catalyst.

-

The product, a mixture containing 2-aminopropanol, is obtained. Further purification would be required to isolate the specific isomer.

-

Chemical Reactivity

Due to the presence of both an amino and a hydroxyl group, this compound is expected to exhibit reactivity characteristic of both functional groups. These would include:

-

Reactions of the Amino Group: Acylation, alkylation, and salt formation.

-

Reactions of the Hydroxyl Group: Esterification, etherification, and oxidation.

Specific reaction schemes and experimental details for this compound are not documented in the reviewed literature.

Applications and Biological Activity

There is a significant lack of information regarding the specific applications and biological activity of this compound in drug development or other research areas. The applications commonly cited for "aminopropanol" or "isopropanolamine" predominantly refer to the 1-amino-2-propanol isomer, which is used as a buffer, a solubilizer for fats and oils, and as an intermediate in the synthesis of various pharmaceuticals.[7][8]

No data was found on the mechanism of action, signaling pathway involvement, or specific pharmacological or toxicological studies for this compound (CAS: 14008-30-1).

Visualizations

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of aminopropanols based on the reaction of propylene oxide with ammonia, as described in the patent literature.

Caption: Generalized workflow for aminopropanol synthesis.

Conclusion

This compound (CAS: 14008-30-1) is a chemical entity for which there is a significant dearth of publicly available scientific data. While its basic physicochemical properties can be estimated, detailed experimental protocols for its synthesis, specific chemical reactions, and any biological activity or applications in drug development remain largely undocumented. Researchers and scientists interested in this specific isomer should be aware of the potential for confusion with its more common isomers and the need for primary research to elucidate its properties and potential uses. The synthesis of a pure sample of this compound would likely require careful separation from a mixture of isomers produced through non-selective synthesis methods.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. 2-Aminopropane-2-ol [chembk.com]

- 4. This compound | C3H9NO | CID 4557599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. CN110981738A - Synthesis method of 2-aminopropanol - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. 1-Amino-2-propanol | C3H9NO | CID 4 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Aminopropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, bonding, and physicochemical properties of 2-Aminopropan-2-ol (also known as 2-amino-2-methyl-1-propanol). This document consolidates key experimental data, outlines detailed synthesis protocols, and presents visual representations of its chemical structure and synthetic pathways. The information herein is intended to serve as a critical resource for researchers and professionals engaged in chemical synthesis, drug development, and materials science.

Molecular Structure and Properties

This compound, with the CAS number 124-68-5, is a primary alkanolamine featuring a tertiary carbon atom bonded to an amino group, two methyl groups, and a hydroxymethyl group.[1] This sterically hindered arrangement significantly influences its chemical reactivity and physical properties.

The molecular formula is C₄H₁₁NO, and its molecular weight is 89.14 g/mol .[2] The presence of both an amino (-NH₂) and a hydroxyl (-OH) group allows it to participate in a wide range of chemical reactions, including acylation, alkylation, salt formation, esterification, and etherification.[1]

Visualization of Molecular Structure

Below is a diagram illustrating the two-dimensional chemical structure of this compound.

References

A Technical Guide to the Thermodynamic Properties of 2-Aminopropan-2-ol: Experimental and Computational Approaches

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the core thermodynamic properties of 2-aminopropan-2-ol. Due to a scarcity of published experimental data for this specific molecule, this document focuses on the established experimental and computational protocols that can be employed to ascertain its enthalpy, entropy, Gibbs free energy, and heat capacity. This paper serves as a practical manual for researchers and professionals in drug development and chemical sciences, offering detailed procedural outlines and theoretical background for the characterization of novel or under-researched small organic molecules.

Introduction to this compound

This compound, a simple amino alcohol, possesses structural features—a primary amine and a tertiary alcohol—that make its thermodynamic properties of interest in various chemical and pharmaceutical contexts. Understanding these properties is crucial for predicting its reactivity, stability, and behavior in solution, which are fundamental aspects of drug design and process chemistry. This guide outlines the necessary steps to fill the existing data gap for this compound.

Physicochemical Properties of this compound

While comprehensive thermodynamic data is sparse, some basic physicochemical properties have been reported. These serve as a foundation for further experimental and computational work.

| Property | Value | Reference |

| Molecular Formula | C₃H₉NO | [1] |

| Molecular Weight | 75.11 g/mol | [1] |

| Boiling Point | 160 °C (lit.) | [2] |

| Melting Point | -2 °C (lit.) | [2] |

| Density | 0.973 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.4478 (lit.) | [2] |

| Vapor Pressure | <1 mm Hg (20 °C) | [2] |

Experimental Determination of Thermodynamic Properties

A variety of well-established experimental techniques can be utilized to measure the thermodynamic properties of this compound. The primary methods are outlined below.

Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation can be determined using combustion calorimetry.[3][4] This involves the complete combustion of the substance in a bomb calorimeter and measuring the heat released.[3]

Experimental Protocol: Constant Volume Combustion Calorimetry

-

Sample Preparation: A precisely weighed sample of pure this compound is placed in a crucible within a high-pressure vessel (the "bomb").

-

Pressurization: The bomb is filled with pure oxygen to a high pressure (typically 30 atm).

-

Immersion: The bomb is submerged in a known mass of water in an insulated container (the calorimeter).

-

Temperature Equilibration: The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

Ignition: The sample is ignited electrically.

-

Temperature Monitoring: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter system is determined using a standard substance with a known heat of combustion (e.g., benzoic acid). The heat of combustion of the sample is then calculated from the temperature rise.

-

Calculation of ΔHf°: The standard enthalpy of formation is calculated from the experimental heat of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Heat Capacity (Cp) and Entropy (S°)

The heat capacity of this compound can be measured as a function of temperature using differential scanning calorimetry (DSC) or adiabatic calorimetry.[5] The standard entropy can then be determined by integrating the heat capacity data from near absolute zero to the standard temperature (298.15 K).[6][7]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Encapsulation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Temperature Program: The cell is subjected to a precise temperature program, typically a linear heating rate (e.g., 10 °C/min), under an inert atmosphere.

-

Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is directly proportional to the heat capacity of the sample.

-

Entropy Calculation: The standard molar entropy is calculated by integrating the molar heat capacity divided by the temperature (Cp/T) from a low temperature (approaching 0 K) to 298.15 K. This often involves combining data from different calorimetric techniques to cover the full temperature range.

Gibbs Free Energy of Formation (ΔGf°)

The standard Gibbs free energy of formation can be calculated from the standard enthalpy of formation and the standard entropy using the following equation, provided the standard entropies of the constituent elements are known:

ΔGf° = ΔHf° - TΔSf°

Where T is the standard temperature (298.15 K) and ΔSf° is the standard entropy of formation, calculated from the absolute entropy of the compound and its constituent elements.

Computational Prediction of Thermodynamic Properties

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules like this compound.[8] Quantum mechanical methods, such as Density Functional Theory (DFT), are commonly employed for this purpose.[9]

Computational Workflow

-

Molecular Geometry Optimization: The 3D structure of the this compound molecule is optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequency analysis is performed on the optimized geometry. This is essential to confirm that the structure is a true minimum on the potential energy surface and to calculate the vibrational contributions to the thermodynamic properties.

-

Thermochemical Analysis: The electronic energy, zero-point vibrational energy, and thermal corrections to enthalpy, entropy, and Gibbs free energy are calculated from the output of the frequency calculation.

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation can be calculated using atomization or isodesmic reaction schemes, which involve combining the computed energies with experimentally known enthalpies of formation for reference species to reduce systematic errors.

Conclusion

References

- 1. This compound | C3H9NO | CID 4557599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Enthalpy of Formation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fiveable.me [fiveable.me]

- 9. mdpi.com [mdpi.com]

Chiral Synthesis of (S)-2-amino-1-propanol (L-alaninol): A Technical Guide for Researchers and Drug Development Professionals

(S)-2-amino-1-propanol , commonly known as L-alaninol , is a vital chiral building block in the pharmaceutical industry. Its dual functional groups, a primary amine and a primary alcohol, coupled with a defined stereocenter, make it an essential precursor for the asymmetric synthesis of numerous active pharmaceutical ingredients (APIs), including antiviral and anticancer agents.[1][2] The stereochemical integrity of L-alaninol is crucial as different enantiomers of a drug can exhibit significantly different pharmacological activities and toxicities.[3] This technical guide provides an in-depth overview of the primary synthetic routes to high-purity L-alaninol, offering detailed experimental protocols, comparative data, and process visualizations to aid researchers and drug development professionals in their work.

Core Synthetic Methodologies

The synthesis of L-alaninol predominantly involves the reduction of the carboxylic acid or ester functionality of L-alanine while preserving the chirality at the α-carbon. The most prevalent methods include reduction with metal hydrides like sodium borohydride (B1222165) and lithium aluminum hydride, and catalytic hydrogenation. An alternative industrial approach involves the acidic cleavage of a protected amine precursor.

Reduction of L-Alanine Esters with Sodium Borohydride (NaBH₄)

This method is a widely used and scalable approach for producing L-alaninol. It involves the esterification of L-alanine, followed by reduction of the ester with sodium borohydride. A key advantage of this method is the operational simplicity and the use of a milder reducing agent compared to lithium aluminum hydride.

Experimental Protocol:

-

Esterification of L-Alanine: L-alanine is first converted to its corresponding ester (e.g., ethyl or methyl ester) through standard procedures, typically by reacting it with the respective alcohol in the presence of an acid catalyst like thionyl chloride or hydrogen chloride.

-

Reduction Reaction:

-

In a reaction vessel, dissolve 3.0 moles of sodium borohydride in 560 mL of cold water.

-

In a separate flask, prepare a solution of 1.0 mole of L-alanine ethyl ester hydrochloride in 560 mL of ethanol.

-

Slowly add the L-alanine ester solution dropwise to the sodium borohydride solution over 5 hours, while maintaining the reaction temperature at approximately 20°C.[4]

-

After the addition is complete, allow the mixture to age at a temperature between 20°C and 28°C to ensure the reaction goes to completion.[4]

-

-

Work-up and Purification:

-

Decompose the excess sodium borohydride by the careful addition of acetone.

-

Add 1000 mL of ethyl acetate (B1210297) to the reaction mixture to precipitate the inorganic salts.

-

Filter the mixture to remove the precipitated solids.[4]

-

Separate the filtrate layers and extract the lower aqueous layer with 600 mL of ethyl acetate.[4]

-

Combine the organic layers and remove the solvent by distillation under reduced pressure.

-

The crude L-alaninol is then purified by vacuum distillation.[4]

-

Logical Workflow for NaBH₄ Reduction:

Caption: Workflow for the synthesis of L-alaninol via NaBH₄ reduction.

Reduction of L-Alanine with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of directly reducing the carboxylic acid of L-alanine to the corresponding alcohol. This method avoids the need for a separate esterification step. However, LiAlH₄ is highly reactive and requires careful handling in an anhydrous environment.

Experimental Protocol:

-

Reaction Setup:

-

Suspend 17 g (0.43 mol) of lithium aluminum hydride in 600 mL of dry tetrahydrofuran (B95107) (THF) under an argon atmosphere in a reaction flask equipped with a reflux condenser and a magnetic stirrer.

-

Cool the suspension to 0°C using an ice/water bath.[1]

-

-

Addition of L-Alanine:

-

Add 20 g (0.22 mol) of solid L-alanine in small portions to the cooled LiAlH₄ suspension.[1]

-

-

Reaction:

-

After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux overnight.[1]

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice/water bath.

-

Very slowly and carefully add a saturated aqueous solution of potassium carbonate (~100 mL) to quench the excess LiAlH₄.[1]

-

Filter the resulting mixture to remove the aluminum salts.

-

Remove the solvents from the filtrate under reduced pressure.

-

Distill the residue under high vacuum to obtain pure L-alaninol.[1]

-

Reaction Pathway for LiAlH₄ Reduction:

Caption: Synthesis of L-alaninol via direct reduction of L-alanine with LiAlH₄.

Catalytic Hydrogenation of L-Alanine

Catalytic hydrogenation offers a greener and often more cost-effective alternative to metal hydride reductions, particularly on an industrial scale. This method typically employs a noble metal catalyst, such as ruthenium or rhodium, and requires high pressure.[5][6] The reaction proceeds with the retention of configuration at the stereocenter.[7]

Experimental Protocol:

-

Catalyst Preparation:

-

A supported catalyst such as 5 wt% Ruthenium on Carbon (Ru/C) or a rhodium-molybdenum oxide on silica (B1680970) (Rh-MoOx/SiO₂) is typically used.[7][8] The catalyst is often pre-reduced in a hydrogen flow at high temperature (e.g., 773 K for 3 hours) and then passivated before use.[7]

-

-

Reaction Setup:

-

In a high-pressure stainless steel autoclave with a glass insert, charge the catalyst (e.g., 50 mg of Rh-MoOx/SiO₂), an acidic additive such as phosphoric acid (40 mmol) or sulfuric acid (22 mmol), 19.3 g of water, and 0.4 g of L-alanine.[7] The presence of acid is crucial as hydrogenation is more favorable for the undissociated carboxylic acid form.[6][9]

-

-

Hydrogenation:

-

Seal the autoclave and pressurize with hydrogen to 8 MPa.

-

Heat the mixture to 353 K (80°C) and stir for 4 hours.[7]

-

-

Work-up and Purification:

-

After the reaction, cool the autoclave and carefully release the pressure.

-

Filter the reaction mixture to remove the catalyst.

-

The aqueous solution containing L-alaninol can then be purified, for example, by ion-exchange chromatography or distillation after neutralization and solvent removal.

-

Process Flow for Catalytic Hydrogenation:

Caption: Catalytic hydrogenation of L-alanine to L-alaninol.

Synthesis from (S)-1-Methoxy-2-propylamine

An alternative industrial route involves the acid-catalyzed cleavage of the ether bond in (S)-1-methoxy-2-propylamine. This method can yield L-alaninol with a high enantiomeric excess that corresponds to the starting material.[10]

Experimental Protocol:

-

Reaction Setup:

-

Reaction Conditions (Multiple Options):

-

Work-up and Purification:

-

After the reaction, cool the mixture to room temperature. If an autoclave was used, carefully decompress it.

-

Distill off the water to obtain a viscous oil of (S)-2-aminopropan-1-ol hydrochloride.[10]

-

The free amine (L-alaninol) can be liberated from its hydrochloride salt by treatment with a base, followed by extraction and distillation.

-

Synthetic Pathway from (S)-1-Methoxy-2-propylamine:

Caption: Synthesis of L-alaninol from (S)-1-methoxy-2-propylamine.

Comparative Data of Synthetic Methods

The choice of synthetic route depends on various factors including scale, cost, safety, and desired purity. The following table summarizes the key quantitative parameters for the described methods.

| Parameter | Sodium Borohydride (NaBH₄) Reduction | Lithium Aluminum Hydride (LiAlH₄) Reduction | Catalytic Hydrogenation | Synthesis from (S)-1-Methoxy-2-propylamine |

| Starting Material | L-Alanine Ester (e.g., ethyl ester) | L-Alanine | L-Alanine | (S)-1-Methoxy-2-propylamine |

| Key Reagents | Sodium borohydride, ethanol/water | Lithium aluminum hydride, dry THF | H₂, Ru- or Rh-based catalyst, H₃PO₄/H₂SO₄ | Concentrated HCl |

| Typical Yield | 50.0% - 68.0%[5] | ~70-77%[5] | Up to 99%[5] | >50%[10] |

| Reported Purity | High, often >99% after purification | High, often >99% after purification | High, with enantiomeric excess (ee) >99%[5] | High, ee >99% (corresponds to starting material)[10] |

| Reaction Time | 5 - 18 hours[5] | Overnight (approx. 16 hours)[5] | 4 hours[5] | 4 - 48 hours[10][11] |

| Key Considerations | Requires esterification step; milder conditions. | Highly reactive reagent; requires anhydrous conditions. | Requires high-pressure equipment; "green" approach. | High enantiopurity; suitable for industrial scale. |

Product Characterization

Confirmation of the structure and purity of the synthesized L-alaninol is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

¹H NMR Data (90 MHz, CDCl₃):

-

δ 3.53 (dd, 1H): Corresponds to one of the diastereotopic protons of the -CH₂OH group.

-

δ 3.24 (dd, 1H): Corresponds to the other diastereotopic proton of the -CH₂OH group.

-

δ 3.00 (m, 1H): Corresponds to the proton on the chiral carbon (-CH(NH₂)-).

-

δ 2.53 (br s, 3H): Represents the exchangeable protons of the -NH₂ and -OH groups.

-

δ 1.05 (d, 3H): Corresponds to the methyl (-CH₃) group protons.[12]

¹³C NMR Data (100 MHz, CDCl₃):

-

δ 67.8: Corresponds to the carbon of the -CH₂OH group.

-

δ 48.2: Corresponds to the chiral carbon (-CH(NH₂)-).

-

δ 19.4: Corresponds to the methyl (-CH₃) group carbon.[1]

References

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. The Versatile Role of L-Alaninol in Chemical Synthesis and Pharmaceutical Applications_Chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. L-Alaninol synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine - Google Patents [patents.google.com]

- 11. CA2706463A1 - Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine - Google Patents [patents.google.com]

- 12. L-Alaninol(2749-11-3) 1H NMR spectrum [chemicalbook.com]

The Kinetics of 2-Aminopropan-2-ol's Reaction with Carbon Dioxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction kinetics between 2-Aminopropan-2-ol (AMP), a sterically hindered amine, and carbon dioxide (CO₂). Understanding these kinetics is crucial for applications ranging from industrial CO₂ capture to physiological pH control and drug delivery mechanisms. This document synthesizes key findings on reaction mechanisms, kinetic parameters, and the experimental methodologies used to determine them, offering a valuable resource for professionals in the field.

Reaction Mechanisms: A Tale of Two Pathways

The reaction between this compound and carbon dioxide is complex and can proceed through two primary mechanisms: the Zwitterion mechanism and the Termolecular mechanism. The prevailing pathway is influenced by factors such as the solvent, temperature, and the presence of other bases.

The Zwitterion Mechanism

The Zwitterion mechanism is a two-step process. Initially, the amine reacts with CO₂ to form a zwitterionic intermediate. This intermediate is then deprotonated by a base (another amine molecule, water, or a catalyst) to form a stable carbamate (B1207046) or bicarbonate.[1][2] For sterically hindered amines like AMP, the formation of a stable carbamate is less favorable, and the reaction often proceeds towards bicarbonate formation.[3]

The Termolecular Mechanism

Alternatively, the reaction can occur in a single concerted step, as described by the termolecular mechanism. In this pathway, a molecule of the amine, a molecule of CO₂, and a proton-accepting base collide simultaneously to form the product. This mechanism can also explain the fractional reaction orders sometimes observed experimentally.[3][4]

Below is a diagram illustrating the two proposed reaction pathways.

Quantitative Kinetic Data

The reaction between AMP and CO₂ has been the subject of numerous kinetic studies. The following tables summarize the key quantitative data, including second-order reaction rate constants (k₂) and activation energies (Ea), from various sources. These parameters are essential for modeling and predicting the reaction behavior under different conditions.

| Amine System | Temperature (K) | k₂ (m³ kmol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ mol⁻¹) | Reference |

| Aqueous AMP | 298 | 520 | 41.7 | [2] |

| Aqueous AMP | 303 | - | - | [5] |

| Aqueous AMP | 313 | - | - | [5] |

Table 1: Reaction Rate Constants and Activation Energy for Aqueous AMP

The addition of promoters or other amines to aqueous AMP solutions can significantly enhance the reaction kinetics.

| Blended Amine System | Temperature (K) | Reaction Rate Constant Expression | Reference |

| 30 wt% AMP + 1, 3, 5 wt% HMDA | 303-343 | kH = 3.84 × 10¹⁰exp(−5361/T) | [6] |

| 30 wt% AMP + 1, 3, 5 wt% MDEA | 303-343 | kM = 6.60 × 10⁹exp(−4959/T) | [6] |

| 30 wt% AMP + 1, 3, 5 wt% Piperazine | 303-343 | kP = 9.09 × 10⁹exp(−5058/T) | [6] |

Table 2: Reaction Rate Constants for Blended Amine Systems

Experimental Protocols

The kinetic data presented in this guide were obtained using various experimental techniques. The two most common methods are the stopped-flow technique and the wetted-wall column.

Stopped-Flow Technique

The stopped-flow technique is a rapid mixing method used to study fast reactions in solution. Two reactant solutions are rapidly driven from syringes into a mixing chamber, and the reaction progress is monitored by a suitable analytical method, often spectrophotometry or conductimetry.

A general workflow for a stopped-flow experiment is depicted below.

Detailed Methodology (Stopped-Flow):

-

Solution Preparation: Aqueous solutions of this compound of known concentrations are prepared. A separate aqueous solution is saturated with carbon dioxide.

-

Apparatus Setup: The stopped-flow apparatus is thermostated to the desired reaction temperature.

-

Loading: The amine solution and the CO₂-saturated solution are loaded into the two drive syringes of the apparatus.

-

Mixing and Measurement: The drive plungers are rapidly pushed, forcing the two solutions into the mixing chamber. The flow is abruptly stopped, and the change in a physical property of the solution (e.g., conductivity or UV-Vis absorbance) is monitored over time in the observation cell.

-

Data Analysis: The resulting kinetic trace is fitted to an appropriate rate equation to determine the pseudo-first-order rate constant, from which the second-order rate constant can be calculated.

Wetted-Wall Column

A wetted-wall column is a gas-liquid contactor that provides a well-defined interfacial area for mass transfer and reaction. A thin film of the liquid (amine solution) flows down the inside of a vertical tube while the gas (CO₂ and an inert gas) flows concurrently or counter-currently.

The experimental setup for a wetted-wall column is illustrated below.

Detailed Methodology (Wetted-Wall Column):

-

System Preparation: The wetted-wall column and all associated tubing are cleaned and dried. The amine solution of a specific concentration is prepared and placed in a thermostated reservoir.

-

Liquid Flow: The amine solution is pumped to the top of the column and distributed to form a thin, falling film on the inner wall. The liquid is recycled back to the reservoir.[7]

-

Gas Flow: A gas mixture of CO₂ and an inert gas (e.g., N₂) with a known composition is introduced into the column.[7]

-

Absorption: The gas and liquid phases are contacted for a specific length of the column, during which CO₂ is absorbed into the amine solution and reacts.

-

Analysis: The concentration of CO₂ in the outlet gas stream is measured using a gas analyzer. The amount of CO₂ absorbed is determined by a material balance.[6]

-

Kinetic Analysis: The rate of absorption is used to calculate the overall mass transfer coefficient. By applying appropriate mass transfer and reaction models, the kinetic rate constants can be determined.[8]

Conclusion

The reaction between this compound and carbon dioxide is a scientifically and industrially significant process. A thorough understanding of its kinetics, underpinned by robust experimental data, is essential for the design and optimization of CO₂ capture technologies and for advancing our knowledge in related biochemical and pharmaceutical fields. This guide provides a foundational overview of the key kinetic parameters, reaction mechanisms, and experimental methodologies, serving as a valuable reference for researchers and professionals. Further research into the effects of various solvents, catalysts, and process conditions will continue to refine our understanding of this important chemical reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Investigation of the Performance and Mechanism of CO2 Capture Using Novel MEA/Polyamine/Sulfolane Biphasic Absorbents [mdpi.com]

- 7. Wetted Wall Column - Center for Energy Resources Engineering [cere.dtu.dk]

- 8. uregina.scholaris.ca [uregina.scholaris.ca]

2-Aminopropan-2-ol and its Isomers: A Technical Guide to their Application as Precursors for Pharmaceutical Intermediates

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-aminopropan-2-ol and its structural isomer, 1-amino-2-propanol, as versatile precursors in the synthesis of key pharmaceutical intermediates. The unique bifunctional nature of these molecules, possessing both a primary amine and a hydroxyl group, renders them invaluable building blocks for the construction of a diverse range of bioactive compounds. This document details the synthesis of intermediates for several classes of therapeutics, including immunosuppressants, antibiotics, beta-blockers, and local anesthetics. Each section includes a summary of quantitative data, detailed experimental protocols, and a visualization of the relevant biological signaling pathway.

Intermediate for Immunosuppressants: Synthesis of a Fingolimod (FTY720) Precursor

Fingolimod (FTY720) is an immunomodulating drug primarily used to treat multiple sclerosis. It is a sphingosine-1-phosphate (S1P) receptor modulator. A key precursor in many synthetic routes to Fingolimod is 2-amino-2-(2-(4-octylphenyl)ethyl)propane-1,3-diol. While not directly synthesized from this compound in a single step, the structural motif of a 2-amino-2-substituted-propanediol is central. This section outlines a common synthetic approach to this crucial intermediate.

Quantitative Data Summary

| Step | Reaction | Key Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Friedel-Crafts Acylation | Octylbenzene (B124392), 3-Nitropropionyl chloride, AlCl₃, Dichloromethane (B109758) | 0 to rt | 2 | ~85 | >95 |

| 2 | Henry Reaction | 4-(4-octylphenyl)-1-nitrobutan-2-one, Formaldehyde (B43269), Triethylamine (B128534) | rt | 12 | ~70 | >95 |

| 3 | Reduction | 2-(hydroxymethyl)-2-nitro-4-(4-octylphenyl)butan-1-ol, Raney Nickel, Methanol, H₂ | rt | 24 | ~90 | >98 |

Experimental Protocols

Step 1: Synthesis of 4-(4-octylphenyl)-1-nitrobutan-2-one

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dichloromethane at 0 °C, add 3-nitropropionyl chloride (1.1 eq) dropwise.

-

Add octylbenzene (1.0 eq) to the mixture and stir at room temperature for 2 hours.

-

Quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford 4-(4-octylphenyl)-1-nitrobutan-2-one.

Step 2: Synthesis of 2-(hydroxymethyl)-2-nitro-4-(4-octylphenyl)butan-1-ol

-

To a solution of 4-(4-octylphenyl)-1-nitrobutan-2-one (1.0 eq) in a suitable solvent, add an aqueous solution of formaldehyde (2.5 eq).

-

Add triethylamine (0.5 eq) and stir the mixture at room temperature for 12 hours.

-

Acidify the reaction mixture with dilute hydrochloric acid and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The resulting crude product, 2-(hydroxymethyl)-2-nitro-4-(4-octylphenyl)butan-1-ol, is used in the next step without further purification.

Step 3: Synthesis of 2-amino-2-(2-(4-octylphenyl)ethyl)propane-1,3-diol

-

Dissolve the crude 2-(hydroxymethyl)-2-nitro-4-(4-octylphenyl)butan-1-ol (1.0 eq) in methanol.

-

Add a catalytic amount of Raney Nickel to the solution.

-

Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.

-

Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure.

-

Recrystallize the residue from a suitable solvent system to yield pure 2-amino-2-(2-(4-octylphenyl)ethyl)propane-1,3-diol.

Signaling Pathway Visualization

The Role of 2-Amino-2-methyl-1-propanol in the Synthesis of Oxazolines: A Technical Guide

Introduction

Oxazolines are five-membered heterocyclic compounds that are pivotal structural motifs in a wide array of biologically active molecules, including natural products and pharmaceuticals.[1][2][3] Their applications extend to being valuable synthetic intermediates, protecting groups for carboxylic acids, and as chiral ligands in asymmetric catalysis.[4][5] The synthesis of the 2-oxazoline ring is a well-established area of organic chemistry, generally proceeding through the cyclization of a 2-amino alcohol with a suitable functional group.[4] Among the various 2-amino alcohols utilized, 2-amino-2-methyl-1-propanol (B13486) (also known as AMP) is a popular and versatile precursor due to its commercial availability and the structural features it imparts to the resulting oxazoline (B21484).[4][6] This technical guide provides an in-depth overview of the use of 2-amino-2-methyl-1-propanol in the synthesis of oxazolines, focusing on key synthetic methodologies, experimental protocols, and quantitative data for researchers, scientists, and professionals in drug development.

Core Synthetic Methodologies

The primary methods for synthesizing 2-oxazolines from 2-amino-2-methyl-1-propanol involve the reaction of the amino alcohol with a carboxylic acid or its derivatives, such as acyl chlorides, nitriles, or esters. The general mechanism involves the formation of an N-(2-hydroxyethyl)amide intermediate, followed by a cyclodehydration reaction to form the oxazoline ring.

Dehydrative Cyclization of N-(2-hydroxyethyl)amides

A robust and widely used method for oxazoline synthesis is the dehydrative cyclization of N-(β-hydroxyethyl)amides.[1] This approach typically involves two steps: the initial formation of the amide from 2-amino-2-methyl-1-propanol and a carboxylic acid, followed by cyclization promoted by a dehydrating agent or catalyst.

A notable one-pot protocol utilizes triflic acid (TfOH) to promote the dehydrative cyclization of N-(2-hydroxyethyl)amides, which can be formed in situ from a carboxylic acid and 2-amino-2-methyl-1-propanol.[1] This method is advantageous as it tolerates a variety of functional groups and generates water as the only byproduct.[1]

Caption: General workflow for the one-pot synthesis of oxazolines.

Reaction with Carboxylic Acids and Derivatives

The reaction of 2-amino alcohols with acyl chlorides is a conventional route to oxazolines.[4] Thionyl chloride is often used to generate the acid chloride in situ from a carboxylic acid.[4] Care must be taken to maintain anhydrous conditions to prevent the ring-opening of the oxazoline by chloride ions.[4]

Microwave-assisted synthesis has also been employed for the reaction of 2-amino-2-methyl-1-propanol with esters, such as methyl salicylate, in the presence of a catalyst like sodium.[7]

Reaction with Nitriles

The synthesis of 2-oxazolines from nitriles and amino alcohols can be achieved using catalytic amounts of a Lewis acid, such as zinc chloride (ZnCl₂), often at elevated temperatures in high-boiling aromatic solvents like chlorobenzene (B131634) or toluene.[6] This method has been shown to be effective for producing 2-(aminophenyl)-2-oxazolines.[6]

Caption: Key reactants and intermediates in oxazoline synthesis.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of oxazolines using 2-amino-2-methyl-1-propanol from various literature sources.

Table 1: Triflic Acid-Promoted Dehydrative Cyclization

| Starting Carboxylic Acid | Product | Yield (%) | Reference |

| N-Boc-L-proline | 2-(tert-Butoxycarbonyl)-L-prolyl-4,4-dimethyl-2-oxazoline | 78 | [1] |

Reaction Conditions: N-(2-hydroxyethyl)amide (formed in situ), 1.5 equiv. TfOH, DCE, 80 °C, 12 h.[1][8]

Table 2: Synthesis of 2-(Aminophenyl)-2-oxazolines

| Amino Alcohol | Co-reactant | Catalyst | Solvent | Yield (%) | Reference |

| 2-Methyl-2-amino-1-propanol | Isatoic anhydride (B1165640) | ZnCl₂ | Chlorobenzene | 22-85 | [6] |

Reaction Conditions: Reflux temperature.[6]

Table 3: Microwave-Assisted Synthesis from Methyl Salicylate

| Catalyst | Mole Ratio (Salicylate:Amino Alcohol) | Time (min) | Power (W) | Temperature (°C) | Product Yield (%) | Reference |

| K₂CO₃ | 2:1 | 15 | 160 | 160 | 29 | [7] |

| Sodium | - | 120 | - | 150 | Not specified | [7] |

Experimental Protocols

Protocol 1: General Procedure for TfOH-Promoted One-Pot Synthesis of 2-Oxazolines[1]

-

To a solution of the carboxylic acid (0.2 mmol) and 2-amino-2-methyl-1-propanol (0.24 mmol) in 1,2-dichloroethane (B1671644) (DCE, 1.0 mL) is added a coupling reagent (e.g., ynamide, 0.24 mmol).

-

The reaction mixture is stirred at room temperature for the time required for amide formation (monitored by TLC).

-

Triflic acid (TfOH, 0.3 mmol) is then added to the mixture.

-

The reaction is heated to 80 °C and stirred for 12 hours.

-

After completion, the reaction is cooled to room temperature and quenched with saturated aqueous NaHCO₃ solution.

-

The aqueous layer is extracted with dichloromethane (B109758) (3 x 10 mL).

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired 2-oxazoline product.

Protocol 2: Synthesis of 2-(2'-anilinyl)-2-oxazolines[6]

-

A mixture of isatoic anhydride (1.0 equivalent), 2-amino-2-methyl-1-propanol (a slight excess), and anhydrous zinc chloride (catalytic amount) is prepared in a high-boiling aromatic solvent (e.g., chlorobenzene or toluene).

-

The mixture is heated to reflux temperature and maintained for a period sufficient for the reaction to complete (monitored by TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The resulting crude product is then purified, typically by column chromatography, to yield the 2-(2'-anilinyl)-2-oxazoline.

Conclusion

2-Amino-2-methyl-1-propanol is a highly valuable and frequently utilized building block in the synthesis of 4,4-dimethyl-substituted oxazolines. Various synthetic strategies, including acid-catalyzed dehydrative cyclization, reactions with carboxylic acid derivatives, and Lewis acid-catalyzed reactions with nitriles, have been successfully employed. These methods offer access to a diverse range of oxazoline compounds that are of significant interest to the pharmaceutical and materials science industries. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute the synthesis of novel oxazoline-containing molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. Oxazolines: Their Synthesis and Biological Activity | Semantic Scholar [semanticscholar.org]

- 3. Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines | MDPI [mdpi.com]

- 4. Oxazoline - Wikipedia [en.wikipedia.org]

- 5. One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - PMC [pmc.ncbi.nlm.nih.gov]

2-Aminopropan-2-ol and its Isomers: A Comprehensive Technical Guide for Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delves into the coordination chemistry of 2-aminopropan-2-ol and its structural isomers, 1-amino-2-propanol and 2-amino-1-propanol (alaninol). While direct research on the coordination complexes of this compound is notably limited in published literature, this guide provides a thorough examination of its isomers, which serve as valuable comparative models. By exploring the synthesis, structural characteristics, and applications of metal complexes derived from these related amino alcohol ligands, this document offers crucial insights for researchers in coordination chemistry, materials science, and drug development. The steric hindrance posed by the tertiary carbon in this compound likely contributes to the scarcity of its coordination compounds, a topic this guide will explore. In contrast, its isomers have demonstrated a rich and varied coordination chemistry, forming stable complexes with a range of metal ions and exhibiting potential in catalysis and biological applications.

Introduction to Aminopropanol (B1366323) Ligands

Amino alcohols are versatile bifunctional ligands in coordination chemistry, capable of coordinating to metal centers through both their amino and hydroxyl groups. The specific isomer of aminopropanol used as a ligand significantly influences the structure, stability, and reactivity of the resulting metal complex. This guide focuses on this compound and its more extensively studied isomers, 1-amino-2-propanol and 2-amino-1-propanol.

This compound: This isomer possesses a primary amine and a tertiary alcohol, with the amino group and hydroxyl group attached to the same tertiary carbon atom. This arrangement is expected to create significant steric hindrance around a metal center upon coordination, potentially leading to less stable complexes compared to its isomers.

1-Amino-2-propanol: This ligand features a primary amine and a secondary alcohol. It is a chiral molecule and its enantiomers are commercially available.

2-Amino-1-propanol (Alaninol): Derived from the amino acid alanine, this chiral ligand contains a primary amine and a primary alcohol. Its close relationship to a fundamental biological building block makes its metal complexes of particular interest for bioinorganic and medicinal chemistry.

Synthesis of Aminopropanol Ligands and their Metal Complexes

Synthesis of 2-Aminopropanol Isomers

The synthesis of aminopropanol isomers often yields a mixture, with the relative amounts of each isomer depending on the reaction conditions. A common industrial method involves the reaction of propylene (B89431) oxide with aqueous ammonia (B1221849). This reaction typically produces 1-amino-2-propanol as the major product.[1]

A patented method for synthesizing 2-aminopropanol involves the ring-opening addition reaction of propylene oxide and liquid ammonia in a fixed bed reactor under the action of a rare earth modified catalyst.[1] Another approach involves the reaction of propylene oxide with a hydrochloric acid solution to form β-chloropropanol, which then undergoes an ammonolysis reaction to yield 2-aminopropanol.[2]

General Experimental Protocol for the Synthesis of Metal(II) Amino Alcohol Complexes

The synthesis of metal complexes with aminopropanol ligands generally involves the reaction of a metal salt with the amino alcohol in a suitable solvent. The following is a generalized protocol adapted from the synthesis of metal(II) amino acid complexes.[3]

Materials:

-

Metal(II) salt (e.g., CuCl₂, NiCl₂, CoCl₂, ZnCl₂)

-

Aminopropanol isomer (e-g., 1-amino-2-propanol or 2-amino-1-propanol)

-

Solvent (e.g., ethanol, methanol, water)

-

Base (optional, e.g., NaOH, to deprotonate the alcohol)

Procedure:

-

Dissolve the metal(II) salt in the chosen solvent.

-

Separately, dissolve the aminopropanol ligand in the same solvent.

-

Slowly add the ligand solution to the metal salt solution with constant stirring. The molar ratio of metal to ligand is a critical parameter and is typically varied to obtain different coordination geometries.

-

If deprotonation of the hydroxyl group is desired, a stoichiometric amount of a base is added to the reaction mixture.

-

The reaction mixture is often heated under reflux for a specific period to ensure complete complex formation.

-

The resulting solution is then cooled to room temperature or below to induce crystallization of the complex.

-

The solid complex is collected by filtration, washed with a small amount of cold solvent, and dried in a desiccator.

Structural Characterization of Aminopropanol Complexes

The coordination behavior of aminopropanol ligands is highly dependent on the isomer and the metal ion. They can act as bidentate ligands, coordinating through the nitrogen of the amino group and the oxygen of the hydroxyl group to form a stable five-membered chelate ring.

Due to the limited information on this compound complexes, the following sections will focus on the well-documented coordination chemistry of its isomers.

X-ray Crystallography

X-ray crystallography provides definitive structural information for coordination compounds in the solid state. While no crystal structures for this compound complexes were found in the reviewed literature, numerous structures have been reported for complexes of its isomers. For instance, chiral amino alcohols have been used to synthesize a series of novel Zn(II), Cu(II), Co(II), and Ni(II) complexes, and their crystal structures have been determined.[4]

Spectroscopic Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. Key vibrational bands to monitor include:

-

ν(N-H): The stretching vibration of the amino group. A shift to lower frequency upon coordination is indicative of the nitrogen atom's involvement in bonding.

-

ν(O-H): The stretching vibration of the hydroxyl group. A shift or disappearance of this band can indicate coordination of the oxygen atom, especially upon deprotonation.

-

ν(M-N) and ν(M-O): New bands appearing in the low-frequency region of the spectrum can be assigned to the metal-ligand stretching vibrations, providing direct evidence of complex formation.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes provide information about the d-orbital splitting and the coordination geometry around the metal ion. The position and intensity of the d-d transition bands are characteristic of the metal ion and its coordination environment (e.g., octahedral, tetrahedral, square planar).

Quantitative Data on Aminopropanol Complexes

The stability and properties of metal complexes can be quantified through various parameters. The following tables summarize representative data for complexes of aminopropanol isomers.

Table 1: Physicochemical Properties of Aminopropanol Isomers

| Property | 1-Amino-2-propanol | 2-Amino-1-propanol (Alaninol) | This compound |

| Molecular Formula | C₃H₉NO | C₃H₉NO | C₃H₉NO |

| Molar Mass ( g/mol ) | 75.11 | 75.11 | 75.11 |

| CAS Number | 78-96-6[5] | 6168-72-5[6] | 14008-30-1[7] |

| Appearance | Colorless liquid | Colorless solid | - |

| Boiling Point (°C) | 160 | 174.5 | - |

| Melting Point (°C) | -2 | 72-76 | - |

Table 2: Representative Spectroscopic Data for Metal Complexes of Aminopropanol Isomers

| Complex | Ligand | Metal Ion | ν(N-H) (cm⁻¹) | ν(O-H) (cm⁻¹) | λ_max (nm) (d-d transitions) | Reference |

| [Cu(1-amino-2-propanol)₂]Cl₂ | 1-Amino-2-propanol | Cu(II) | Shifted | Shifted | - | [4] |

| [Ni(1-amino-2-propanol)₂]Cl₂ | 1-Amino-2-propanol | Ni(II) | Shifted | Shifted | - | [4] |

| [Zn(alaninol)₂]Cl₂ | Alaninol | Zn(II) | Shifted | Shifted | Not applicable | [4] |

(Note: Specific numerical values for IR shifts and UV-Vis absorptions are highly dependent on the full complex structure and experimental conditions and are often reported in primary research articles.)

Applications of Aminopropanol Metal Complexes

Metal complexes of aminopropanol isomers have been investigated for a range of applications, primarily in catalysis and as potential biological agents.

Catalysis

Chiral amino alcohol ligands are widely used in asymmetric catalysis. Their metal complexes can act as catalysts for various organic transformations, including hydrogenations, epoxidations, and carbon-carbon bond-forming reactions.[4] The chirality of the ligand can be transferred to the product of the reaction, leading to the selective formation of one enantiomer.

Biological and Medicinal Applications

The coordination of metal ions to biologically active organic molecules can enhance their therapeutic properties. Metal complexes of amino alcohols have been studied for their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.[4][8] The biological activity is often attributed to the combined properties of the metal ion and the organic ligand.

Visualizing Relationships and Workflows

Ligand Isomerism and Coordination

The structural differences between the aminopropanol isomers directly impact their coordination to a metal center (M).

Caption: Coordination differences among aminopropanol isomers.

Experimental Workflow for Complex Synthesis and Characterization

A typical workflow for the synthesis and characterization of aminopropanol metal complexes is outlined below.

Caption: Workflow for aminopropanol complex synthesis.

Conclusion and Future Outlook

While the coordination chemistry of this compound remains largely unexplored, likely due to steric constraints, its isomers, 1-amino-2-propanol and 2-amino-1-propanol, have proven to be versatile and valuable ligands. The rich coordination chemistry of these isomers provides a strong foundation for predicting the potential, albeit challenging, coordination behavior of this compound. Future research could focus on overcoming the steric hindrance of this compound, perhaps by using larger metal ions or employing reaction conditions that favor the formation of its coordination complexes. Such studies would provide a more complete understanding of the coordination chemistry of the entire aminopropanol family and could lead to the discovery of novel complexes with unique properties and applications. For professionals in drug development, the exploration of these ligands and their metal complexes offers opportunities for designing new therapeutic agents with tailored biological activities.

References

- 1. CN110981738A - Synthesis method of 2-aminopropanol - Google Patents [patents.google.com]

- 2. CN101033193A - Method of synthesizing 2-aminopropanol - Google Patents [patents.google.com]

- 3. file.scirp.org [file.scirp.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 1-Amino-2-propanol | C3H9NO | CID 4 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Aminopropanol | C3H9NO | CID 5126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C3H9NO | CID 4557599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis Characterization and Biological Activities of Coordination Compounds of 4-Hydroxy-3-nitro-2H-chromen-2-one and Its Aminoethanoic Acid and Pyrrolidine-2-carboxylic Acid Mixed Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Amino-2-methyl-1-propanol (AMP) for the Preparation of Buffer Solutions

Notice: This document addresses the preparation and use of 2-Amino-2-methyl-1-propanol (B13486) (AMP) as a buffering agent. The compound "2-Aminopropan-2-ol" specified in the topic query is a structurally different molecule for which there is a lack of published data regarding its use in buffer solutions. Given the similarity in nomenclature, this guide focuses on the widely used and well-characterized AMP (CAS No. 124-68-5), which is likely the compound of interest for researchers in this field.

This guide provides an in-depth overview of 2-Amino-2-methyl-1-propanol (AMP), a versatile organic compound frequently employed for creating buffer solutions in the alkaline range. It is intended for researchers, scientists, and professionals in drug development who require stable pH control for biochemical assays, enzyme activity studies, and other sensitive applications.

Physicochemical Properties of 2-Amino-2-methyl-1-propanol (AMP)

AMP is a sterically hindered primary amine that is widely used for its buffering capacity in the alkaline pH range.[1] Its key properties are summarized below, providing essential data for the preparation and application of AMP-based buffers.

| Property | Value | References |

| CAS Number | 124-68-5 | [2][3] |

| Molecular Formula | C₄H₁₁NO | [2][3] |

| Molar Mass | 89.14 g/mol | [2][3] |

| pKa (at 25°C) | 9.7 (or 9.69) | [2][3][4][5] |

| d(pKa)/dT (°C⁻¹) | -0.032 | [4] |

| Useful pH Range | 8.7 – 10.5 | [2][3] |

| Appearance | Colorless liquid or solid crystals | [1] |

| Melting Point | 24-28 °C | [3] |

| Boiling Point | 165 °C | [2][3] |

| Density (at 25°C) | 0.934 g/mL | [3] |

| Solubility | Miscible in water | [6] |

Buffer Preparation Workflow

The preparation of an AMP buffer solution follows a systematic workflow to ensure accuracy in pH and concentration. The process involves precise calculations, careful dissolution and pH adjustment, and appropriate sterilization and storage to maintain buffer integrity.

Detailed Experimental Protocol: 0.9 M AMP Buffer (pH 10.3)

This protocol provides a method for preparing 1 L of a 0.896 M (approx. 0.9 M) AMP buffer at pH 10.3, a concentration and pH commonly used for enzyme assays.[2]

Objective: To prepare 1 L of 0.896 M 2-Amino-2-methyl-1-propanol (AMP) buffer solution with a final pH of 10.3.

Materials:

-

2-Amino-2-methyl-1-propanol (AMP), M.W. 89.14 g/mol

-

1 M Hydrochloric acid (HCl) solution

-

5 M Sodium hydroxide (B78521) (NaOH) solution (for potential adjustments)

-

Deionized (DI) or distilled water

-

1 L volumetric flask

-

Beakers and magnetic stirrer

-

Calibrated pH meter with a suitable electrode

-

Sterile filtration unit (0.22 µm) and storage bottle

Procedure:

-

Weighing AMP: Weigh out 78 g of AMP. As AMP has a melting point near room temperature (24-28°C), it may be solid.[2] If so, gently warm the reagent bottle to approximately 35°C until it liquefies before dispensing.[2] Note that liquid AMP is viscous.[2]

-

Dissolution: In a beaker containing approximately 500 mL of deionized water, add the 78 g of AMP. Stir with a magnetic stirrer until fully dissolved.

-

Initial pH Adjustment: Add 200 mL of 1 M HCl to the AMP solution while stirring.[2] This will bring the pH into the desired buffering range.

-

Fine pH Adjustment: Place the calibrated pH electrode into the solution. Monitor the pH and slowly add 1 M HCl dropwise to lower the pH to the target of 10.3. If the pH drops below the target, use a dilute NaOH solution to adjust it back. Avoid over-titrating.

-

Final Volume: Once the pH is stable at 10.3, carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with deionized water and add the rinsate to the flask. Add deionized water to bring the final volume to the 1 L mark. Invert the flask several times to ensure thorough mixing.

-

Sterilization and Storage: For biological applications, sterilize the buffer by passing it through a 0.22 µm filter. Store the final solution in a tightly sealed container at room temperature.[2] To prevent pH shifts from the absorption of atmospheric CO₂, ensure the container is airtight.[1][2] The buffer is stable for approximately one month under these conditions.[2]

Applications and Performance Characteristics

AMP is particularly well-suited for applications requiring a stable alkaline environment. Its use as a transphosphorylating buffer in alkaline phosphatase assays is one of its most prominent roles.

| Parameter / Application | Description & Quantitative Data | References |

| Enzyme Assays | Alkaline Phosphatase (AP): AMP acts as a phosphate (B84403) acceptor, preventing enzyme inhibition from phosphate accumulation.[2][7] It is a standard buffer for AP activity measurements.[8]Lactate/Malate Dehydrogenase: Used as a buffer for activity assays of these enzymes at alkaline pH.[2] | [2][7][8] |

| Working Concentrations | Alkaline Phosphatase: 350 mM - 900 mM. High concentrations are used to resist pH changes from atmospheric CO₂.[2]Lactate/Malate Dehydrogenase: ~100 mM.[2] | [2] |

| Buffer Stability | Stable for approximately one month when stored at room temperature in an airtight container to protect from atmospheric CO₂.[2] | [2] |

| Purity Considerations | Commercial preparations of AMP may contain impurities, such as substituted ethylenediamine (B42938) compounds, that can inhibit alkaline phosphatase activity.[9] Using high-purity or "BioXtra" grade reagents is recommended for sensitive enzymatic assays.[9] | [9] |

| Temperature Dependence | The pKa decreases as temperature increases (d(pKa)/dT = -0.032).[4] This means the pH of the buffer will decrease upon heating. For an assay at 37°C, the pH should be adjusted at that temperature or calculated accordingly. | [4][10] |

Logical Decision Diagram for Buffer Selection

Choosing the correct buffer is critical for experimental success. The following diagram outlines a decision-making process to determine if AMP is a suitable candidate for a given application.

Conclusion

2-Amino-2-methyl-1-propanol (AMP) is a robust and effective buffering agent for maintaining pH in the alkaline range of 8.7 to 10.5. Its role as a phosphate acceptor makes it particularly advantageous for alkaline phosphatase assays. Researchers should be mindful of its physical properties, such as its tendency to solidify at room temperature and the effect of temperature on its pKa. For optimal performance and reproducibility, using high-purity AMP and protecting prepared buffer solutions from atmospheric carbon dioxide are critical considerations.

References

- 1. 2-Amino-2-methyl-1-propanol | 124-68-5 | Benchchem [benchchem.com]

- 2. catrosa.ru [catrosa.ru]

- 3. AMP | 124-68-5 | FA09404 | Biosynth [biosynth.com]

- 4. itwreagents.com [itwreagents.com]

- 5. mpbio.com [mpbio.com]

- 6. 2-Amino-2-Methyl-1-Propanol for buffer solutions Experts, Your Trusted Choice [ar-reagent.com]

- 7. EP0228663A2 - Substrate formulation in 2-amino-2-methyl-1-propanol buffer for alkaline phosphatase assays - Google Patents [patents.google.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. An impurity in the buffer 2-amino-2-methyl-1-propanol, which correlates with depression of measured alkaline phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. itwreagents.com [itwreagents.com]

The Role of 2-Amino-2-methyl-1-propanol (AMP) in CO2 Capture Technologies: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating concentration of atmospheric carbon dioxide (CO2) necessitates the development of efficient and cost-effective capture technologies. Among the promising solvents for post-combustion CO2 capture, 2-Amino-2-methyl-1-propanol (B13486) (AMP), a sterically hindered primary amine, has garnered significant attention. This technical guide provides a comprehensive overview of the fundamental role and performance characteristics of AMP in CO2 capture applications. We delve into its reaction kinetics, thermodynamic properties, and performance in various solvent systems, supported by quantitative data, detailed experimental protocols, and process visualizations. This document is intended to serve as a core reference for researchers and professionals engaged in the development of advanced carbon capture solutions.

Introduction to 2-Amino-2-methyl-1-propanol (AMP) for CO2 Capture

Chemical absorption using alkanolamines is a mature technology for CO2 removal from gas streams. Monoethanolamine (MEA) has traditionally been the benchmark solvent; however, it suffers from high energy requirements for regeneration, significant solvent degradation, and corrosivity. Sterically hindered amines, such as AMP, have emerged as a promising alternative to mitigate these challenges.

The molecular structure of AMP, featuring a tertiary carbon atom adjacent to the amino group, creates steric hindrance. This structural characteristic leads to the formation of unstable carbamates upon reaction with CO2.[1] This instability is advantageous for the solvent regeneration process, as it requires less energy to break the amine-CO2 bond and release the captured CO2, thereby reducing the overall energy penalty of the capture process.[2][3] Furthermore, AMP exhibits a higher theoretical CO2 loading capacity (1 mole of CO2 per mole of amine) compared to primary amines like MEA, which are typically limited to a loading of 0.5 due to the formation of stable carbamates.[3]

Performance Characteristics of AMP-Based Solvents

The efficacy of AMP in CO2 capture is evaluated based on several key performance indicators, including absorption capacity, absorption rate, heat of reaction, and cyclic capacity. These parameters are often benchmarked against MEA and are influenced by factors such as concentration, temperature, pressure, and the presence of other components in blended solvent systems.

Quantitative Performance Data

The following tables summarize the key quantitative data for AMP and its blends from various studies, providing a comparative analysis of their performance.

| Solvent System | Concentration (wt%) | Temperature (°C) | Pressure (bar) | Max CO2 Loading (mol CO2/mol amine) | Absorption Rate | Heat of Reaction (kJ/mol CO2) | Cyclic Capacity (mol CO2/kg solution) | Reference |

| Aqueous AMP | 20 | 40 | 1 | 0.65 | Slower than MEA | Lower than MEA | Higher than MEA | [1] |

| 20 | 40 | 5 | 0.83 | - | - | - | [1] | |

| Aqueous MEA | 20 | 40 | 1 | 0.44 | Faster than AMP | Higher than AMP | Lower than AMP | [1] |

| 20 | 40 | 5 | 0.6 | - | - | - | [1] | |

| AMP/PZ Blend | 5 m PZ / 2.3 m AMP | 40 | 1.5 kPa | - | High | 72 | - | [4] |

| AMP/MDEA Blend | 15 wt% AMP + 5 wt% MDEA | - | - | - | - | Lowest among blends | Good | [1] |

| Non-Aqueous AMP-AEEA-NMP | - | - | - | 1.65 mol/kg solution | - | - | Retains ~90% after 4 cycles | [5] |

Regeneration Performance